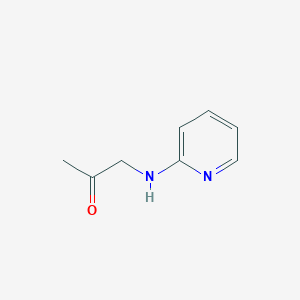
1-(Pyridin-2-ylamino)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-2-ylamino)propan-2-one, also known as Pyridinylaminopropanone (PAP), is a chemical compound that has been extensively studied for its potential applications in various fields of research. PAP is a yellow crystalline powder with a molecular weight of 177.22 g/mol, and its chemical formula is C9H10N2O.
Wirkmechanismus
The mechanism of action of PAP is not fully understood, but it is believed to inhibit the activity of several enzymes by binding to their active sites. PAP has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways and have been implicated in the development of cancer. PAP has also been shown to have neuroprotective effects, possibly through the inhibition of oxidative stress and inflammation.
Biochemical and Physiological Effects:
PAP has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on enzymes, PAP has been shown to have antioxidant and anti-inflammatory effects. PAP has also been shown to promote the differentiation of neural stem cells into neurons, suggesting that it may have potential applications in regenerative medicine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PAP in lab experiments is its relatively low cost and ease of synthesis. PAP is also stable under a wide range of conditions, making it a useful tool for studying enzyme inhibition and other biochemical processes. However, PAP has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on PAP. One area of interest is the development of PAP derivatives with improved potency and selectivity for specific enzymes. PAP has also been studied for its potential applications in the treatment of neurodegenerative diseases, and further research in this area could lead to the development of new therapies. Additionally, PAP has been investigated as a potential anticancer agent, and further studies could lead to the development of new cancer treatments. Finally, PAP has shown promise as a tool for studying enzyme inhibition and other biochemical processes, and further research could lead to new insights into these processes.
Synthesemethoden
The synthesis of PAP can be achieved through a multi-step process involving the reaction of pyridine-2-carboxylic acid with oxalyl chloride to form pyridine-2-carbonyl chloride. This intermediate is then reacted with 2-amino-1-propanol in the presence of a base to yield PAP. The purity of the product can be increased by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
PAP has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and neuroscience. PAP has been shown to inhibit the activity of several enzymes, including tyrosine kinases, and has been investigated as a potential anticancer agent. PAP has also been shown to have neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
108245-63-2 |
|---|---|
Produktname |
1-(Pyridin-2-ylamino)propan-2-one |
Molekularformel |
C8H10N2O |
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
1-(pyridin-2-ylamino)propan-2-one |
InChI |
InChI=1S/C8H10N2O/c1-7(11)6-10-8-4-2-3-5-9-8/h2-5H,6H2,1H3,(H,9,10) |
InChI-Schlüssel |
ZTOJPZCHEATVLH-UHFFFAOYSA-N |
SMILES |
CC(=O)CNC1=CC=CC=N1 |
Kanonische SMILES |
CC(=O)CNC1=CC=CC=N1 |
Synonyme |
2-Propanone,(2-pyridylamino)-(6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide](/img/structure/B19787.png)


![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)








